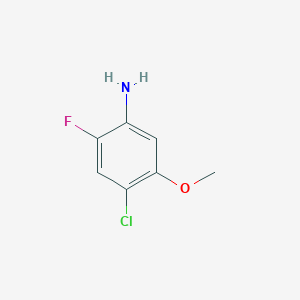

4-Chloro-2-fluoro-5-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUDAHCMQUETEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238435 | |

| Record name | 4-Chloro-2-fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91167-85-0 | |

| Record name | 4-Chloro-2-fluoro-5-methoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091167850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Chloro 2 Fluoro 5 Methoxyaniline

Reduction Pathways of Nitrobenzene (B124822) Precursors

A predominant method for synthesizing 4-Chloro-2-fluoro-5-methoxyaniline involves the reduction of its corresponding nitro-aromatic precursor, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. This transformation is a critical step that requires careful selection of catalysts and reducing agents to achieve high conversion and selectivity.

Catalytic Reduction of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (e.g., using Pd/C)

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a common catalyst for this transformation, offering high activity and selectivity. The process involves the reaction of the nitrobenzene precursor with hydrogen gas in the presence of the Pd/C catalyst. google.comgoogle.com

The reaction is typically carried out in a solvent such as methanol or ethanol. google.comgoogle.com Key parameters that influence the reaction's success include hydrogen pressure and temperature. For instance, the reduction of similar halogenated nitroaromatic compounds has been effectively performed at temperatures around 120 °C and hydrogen pressures of 1 MPa. chemicalbook.com For the reduction of a structurally analogous compound, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, optimal conditions were found to be a hydrogen pressure of 5 bar or greater and a temperature of at least 50 °C. google.com These conditions facilitate the selective reduction of the nitro group to an amine without significant dehalogenation, a common side reaction.

| Precursor | Catalyst | Pressure | Temperature | Solvent | Reference |

|---|---|---|---|---|---|

| Halogenated Aromatic Nitro Compounds | 2 wt% Pd/C | 1 MPa | 120 °C | Solvent-free | chemicalbook.com |

| 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene | Palladium on carbon | ≥ 5 bar | ≥ 50 °C | Not specified | google.com |

| 4-(chlorodifluoromethoxy)nitrobenzene | Palladium-carbon | 2.0-3.0 MPa | 30-45 °C | Anhydrous methanol | google.com |

Exploration of Alternative Reducing Agents and Conditions

While catalytic hydrogenation is effective, alternative reducing agents and conditions offer different advantages, such as avoiding the use of high-pressure hydrogen gas.

Iron-based Reduction: A classic and cost-effective method for nitro group reduction is the use of iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride in an aqueous solvent system. chemicalbook.com For example, the reduction of 5-chloro-2-nitroanisole to 4-chloro-2-methoxyaniline was achieved with a 93% yield using iron powder and ammonium chloride in water. chemicalbook.com

Other Metal-based Reagents: Other systems, such as iron(III) chloride with hydrazine hydrate in methanol, have also proven effective. The reduction of 4-chloro-1-methoxy-2-nitrobenzene using this method resulted in a 98% yield of 5-chloro-2-methoxyaniline after refluxing for 16 hours. chemicalbook.com Raney nickel is another effective hydrogenation catalyst that can be used as an alternative to palladium-based systems. google.com

Flow Catalysis: Modern approaches include aqueous flow catalysis using catalysts like palladium on glass wool (Pd@GW) with reducing agents such as sodium borohydride or dihydrogen at ambient temperature and pressure. nih.gov This sustainable method allows for high conversion rates and robust catalytic performance. nih.gov

Halogenation Strategies within Aniline (B41778) Synthesis

An alternative synthetic approach involves introducing the halogen atoms at specific stages of the synthesis, starting from a simpler aniline precursor. This requires highly regioselective halogenation methods to ensure the correct substitution pattern on the aniline ring.

Selective Introduction of Halogens (e.g., Chlorination and Fluorination Steps)

Direct halogenation of aniline derivatives must be carefully controlled due to the strong activating nature of the amino group, which can lead to multiple halogenations and a mixture of ortho- and para-isomers. nih.gov

Chlorination: Selective ortho-chlorination of anilines can be achieved using organocatalysts, such as secondary amines, with sulfuryl chloride as the chlorine source under mild conditions. rsc.org Another method employs copper(II) chloride (CuCl₂), which can yield predominantly the para-chlorinated product, though the mechanism is believed to involve oxidation of the aniline followed by chloride addition. nih.gov

Fluorination: Introducing fluorine onto an aromatic ring often requires more specialized methods. The Schiemann reaction is a well-established method for converting an aromatic amine into a fluoride. researchgate.net This process involves the diazotization of the aniline, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salt. researchgate.net Electrophilic fluorinating reagents like Selectfluor® are also used, which can operate through either an electrophilic or a radical pathway. researchgate.net

Precursor Design and Controlled Halogenation (e.g., from 4-fluoro-5-methoxyaniline)

A strategic approach involves starting with a precursor that already contains some of the required substituents, thereby simplifying the subsequent halogenation steps. For instance, synthesizing this compound could potentially start from a precursor like 3-fluoro-4-methoxyaniline. A controlled chlorination step would then be required to introduce the chlorine atom at the desired position.

Protecting the highly activating amino group as an acetanilide is a common strategy to control the regioselectivity of halogenation. researchgate.net For example, 3-chloroaniline can be acetylated to form 3-chloroacetanilide. Nitration of this intermediate, followed by deprotection, yields 5-chloro-2-nitroaniline, which can then be further functionalized. researchgate.net This principle of using protecting groups and directing effects of existing substituents is crucial for designing a successful multi-step synthesis involving controlled halogenation.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, meticulous optimization of reaction parameters is essential. This involves systematically adjusting variables such as temperature, pressure, catalyst loading, and reaction time.

In catalytic hydrogenations, the choice of catalyst, its concentration, the solvent, temperature, and hydrogen pressure are all interdependent variables. For the reduction of halogenated nitroaromatics, conditions such as a temperature of 120 °C and a pressure of 1 MPa have been found to be effective. chemicalbook.com Lowering catalyst loading while increasing temperature can sometimes improve yields, as demonstrated in the optimization of Buchwald-Hartwig amination reactions where increasing the temperature from room temperature to 50 °C significantly improved the yield. researchgate.net

The purification of the final product is also a critical consideration. After the reaction, the catalyst is typically removed by filtration. google.comchemicalbook.com The product is then isolated from the reaction mixture, which may involve extraction, distillation, or crystallization to remove any unreacted starting materials, intermediates, or by-products, ensuring high purity of the final this compound. Modern techniques like automated flow reactors can be used to rapidly screen and optimize multiple reaction parameters, leading to improved yields in a shorter timeframe. beilstein-journals.org

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 0.5 | Room Temp | Not specified | 56 | researchgate.net |

| 2 | 0.5 | 50 | Not specified | 88 | researchgate.net |

| 3 | 0.2 | 50 | Not specified | 71 | researchgate.net |

| 4 | 0.2 | 50 | 5 | Good Yields | researchgate.net |

Temperature Control in Halogenation and Reduction Steps

Temperature is a critical parameter in both the halogenation and reduction stages of the synthesis of this compound, profoundly influencing reaction rates, selectivity, and the formation of byproducts.

Halogenation: The introduction of chlorine and fluorine atoms onto the aromatic ring are typically electrophilic substitution reactions. The temperature at which these reactions are carried out must be carefully controlled to manage the regioselectivity and prevent over-halogenation. For instance, in related syntheses of halogenated aromatic compounds, reactions are often conducted at low temperatures to enhance selectivity. The formation of specific isomers is an equilibrium-controlled process, and lower temperatures generally favor the thermodynamically more stable product.

Reduction: The final step, the catalytic hydrogenation of the nitroaromatic precursor, is an exothermic reaction. rsc.org Effective temperature management is crucial to prevent runaway reactions and to minimize the formation of undesired byproducts such as azo and azoxy compounds. Industrial processes for the hydrogenation of nitroaromatics often operate within a specific temperature range to maintain high selectivity towards the desired aniline. For example, the hydrogenation of similar halogenated nitroaromatic compounds has been effectively carried out at temperatures around 120°C. prepchem.com In other instances, milder conditions, such as temperatures between 30-45°C, have been employed for the reduction of related nitro compounds using catalysts like Raney nickel.

Precise temperature control during these steps is paramount for maximizing the yield of this compound and ensuring the safety and efficiency of the manufacturing process.

Solvent Selection and Stoichiometric Considerations in Reaction Efficiency

The choice of solvent and the precise stoichiometry of reagents are pivotal in optimizing the efficiency of the synthetic route to this compound.

Solvent Selection: The solvent plays multiple roles in a chemical reaction: it dissolves the reactants, facilitates their interaction, and can influence the reaction pathway and rate. In halogenation reactions, the polarity of the solvent can affect the electrophilicity of the halogenating agent and thus the reaction rate and selectivity.

For the catalytic reduction of the nitro group, the choice of solvent is also critical. A range of solvents can be employed, including alcohols like methanol and ethanol, as well as aqueous systems. The nature of the solvent can impact the activity of the catalyst and the solubility of the starting materials and products. For example, in the synthesis of p-methoxyaniline compounds through hydrogenation, methanol is a commonly used solvent. google.com The use of aqueous solutions of chelating ethers has also been reported as a mild and environmentally friendly medium for the reduction of aromatic nitro groups using zinc. google.com

Stoichiometric Considerations: The molar ratios of the reactants and catalyst are crucial for achieving high conversion and selectivity. In halogenation, using a stoichiometric amount or a slight excess of the halogenating agent is typical to ensure complete conversion of the starting material while minimizing the formation of di- or poly-halogenated byproducts.

Below is a table summarizing the potential impact of solvent and stoichiometric choices on the key reaction steps:

| Reaction Step | Parameter | Considerations for Optimization | Potential Impact on Efficiency |

| Halogenation | Solvent Polarity | Influences the electrophilicity of the halogenating agent and can affect regioselectivity. | Higher selectivity and yield. |

| Stoichiometry of Halogenating Agent | A slight excess may be needed for complete conversion, but a large excess can lead to byproducts. | Improved conversion and reduced purification costs. | |

| Reduction | Solvent Choice | Affects catalyst activity, reactant solubility, and can influence the reaction pathway. | Faster reaction rates and easier product isolation. |

| Catalyst Loading | Balancing reaction rate with catalyst cost is crucial for industrial applications. | Optimized process economics. |

Development of Scalable and Industrially Viable Synthetic Routes

The transition from a laboratory-scale synthesis to a scalable and industrially viable process for producing this compound requires consideration of several factors, including cost-effectiveness, safety, and environmental impact. The conventional industrial synthesis of anilines often involves the nitration of a benzene (B151609) derivative followed by catalytic hydrogenation. evonik.comresearchgate.net

A potential scalable route to this compound would likely follow a similar paradigm. The key challenges in developing such a route include:

Starting Material Selection: The choice of a readily available and cost-effective starting material is fundamental.

Process Safety: Both nitration and catalytic hydrogenation are processes with inherent safety risks that need to be carefully managed in an industrial setting.

Catalyst Selection and Recycling: For the reduction step, the use of a highly active and reusable catalyst is crucial for minimizing costs. Non-noble metal catalysts are being explored as more sustainable alternatives to precious metal catalysts. rsc.orgbohrium.com

Waste Minimization: The development of a process that minimizes waste generation is a key aspect of green chemistry and is increasingly important for industrial chemical production.

Product Purification: Efficient methods for the isolation and purification of the final product are necessary to achieve the required quality standards.

Chemical Transformations and Derivatization of 4 Chloro 2 Fluoro 5 Methoxyaniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the aromatic ring of 4-chloro-2-fluoro-5-methoxyaniline. This reaction class is particularly effective on aryl halides that possess electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgpressbooks.pub

The reactivity of the aniline (B41778) ring towards nucleophiles is significantly influenced by the electronic properties of its substituents. The fluorine and chlorine atoms are electron-withdrawing groups that activate the ring for nucleophilic attack. libretexts.org Conversely, the methoxy (B1213986) group is an electron-donating group, which would typically deactivate the ring towards nucleophiles. However, the combined electron-withdrawing effect of the two halogens is generally dominant.

In SNAr reactions, the relative reactivity of halogens as leaving groups often follows the order F > Cl > Br > I, which is contrary to the trend in SN2 reactions. nih.govyoutube.com This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com Therefore, in this compound, the fluorine atom is generally more susceptible to substitution than the chlorine atom, assuming other factors like steric hindrance are equal. The presence of multiple electron-withdrawing groups enhances the ease of these substitution reactions. pressbooks.pub

Regioselectivity in SNAr reactions is dictated by the ability of substituents to stabilize the intermediate carbanion through resonance. For effective stabilization, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub In this compound, the fluorine atom is ortho to the amine and meta to the methoxy group, while the chlorine atom is para to the fluorine and ortho to the methoxy group.

The directing effects can be complex. While the halogens activate the ring, steric hindrance can also play a significant role in determining the site of nucleophilic attack. The methoxy and amine groups can sterically hinder the approach of a nucleophile to the adjacent positions. For instance, in related quinazoline (B50416) synthesis, the regioselectivity of SNAr reactions at the C4 position over the C2 position is well-documented and crucial for building the desired molecular scaffolds. mdpi.com Theoretical and experimental studies on 2,4-dichloroquinazoline (B46505) show a strong preference for substitution at the C4 position by amine nucleophiles. mdpi.com

Carbon-Carbon Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to create complex molecular architectures from simpler precursors like this compound. nih.govrsc.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst.

The Suzuki-Miyaura coupling is a prominent example of a palladium-catalyzed cross-coupling reaction, which pairs an organohalide with an organoboron compound (like a boronic acid or ester). libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of aryl halides in the oxidative addition step typically decreases in the order I > Br > Cl, making aryl chlorides the least reactive partners. libretexts.org However, the development of specialized ligands, often bulky and electron-rich phosphines, has enabled the efficient coupling of aryl chlorides. libretexts.org In the context of this compound, the chlorine atom can participate in Suzuki-Miyaura coupling to form a new carbon-carbon bond, provided the appropriate catalytic system is employed. The bromine substituent on analogous compounds is known to facilitate site-selective functionalization via cross-coupling.

| Aryl Chloride | Boronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 98 |

| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 95 |

| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 92 |

Through reactions like the Suzuki-Miyaura coupling, this compound can be converted into a variety of biaryl derivatives. mdpi.comnih.gov These structures are prevalent in medicinal chemistry and materials science. By selecting different boronic acids as coupling partners, a wide range of aryl or heteroaryl groups can be introduced at the position of the chlorine atom. For example, coupling with phenylboronic acid would yield a derivative of 2-fluoro-5-methoxy-biphenyl-4-amine. Similarly, using heteroaryl boronic acids can lead to the synthesis of complex structures containing rings like pyridine (B92270) or thiophene. beilstein-journals.org Such palladium-catalyzed reactions are instrumental in building complex molecules, often as a key step in the total synthesis of natural products or pharmaceuticals. nih.gov

Amine Group Reactivity and Functionalization

The primary amine group on this compound is a key site for a wide array of functionalization reactions. Its nucleophilicity allows for reactions with various electrophiles to form amides, sulfonamides, and other derivatives. These transformations are fundamental in modifying the compound's properties and incorporating it into larger molecular systems.

For example, the amine group can be acylated using acyl chlorides or anhydrides to form amides. nih.gov This is a common strategy in medicinal chemistry to introduce specific pharmacophores or to protect the amine during subsequent reaction steps. researchgate.net Another important transformation is the reaction with sulfonyl chlorides to produce sulfonamides, a functional group present in many therapeutic agents. researchgate.net

Diazotization and Subsequent Transformations

The conversion of the primary aromatic amino group of this compound into a diazonium salt is a gateway to a vast array of functional group interconversions. The reaction is typically performed at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.com The resulting diazonium salt, [Ar-N₂]⁺Cl⁻, is highly reactive because the dinitrogen molecule (N₂) is an excellent leaving group.

These unstable intermediates are rarely isolated and are used directly in subsequent reactions. Key transformations include:

Sandmeyer Reactions : This class of reactions uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. wikipedia.orgbohrium.com This provides a powerful method to introduce substituents that are otherwise difficult to install via direct electrophilic aromatic substitution.

Balz-Schiemann Reaction : To introduce a fluorine atom, the diazonium salt is typically treated with fluoroboric acid (HBF₄) or other hexafluorophosphate (B91526) sources. wikipedia.org The resulting diazonium tetrafluoroborate (B81430) salt can be isolated and then thermally decomposed to yield the corresponding aryl fluoride. masterorganicchemistry.com

Azo Coupling : The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or other anilines, in an electrophilic aromatic substitution reaction. researchgate.net This process, known as azo coupling, forms compounds containing the azo (-N=N-) functional group, which are widely used as dyes and pigments. globalresearchonline.netnih.gov

Table 3: Potential Transformations via Diazotization

| Reaction Name | Reagent(s) | Product Functional Group | Description | Ref. |

| Sandmeyer (Chlorination) | CuCl / HCl | Aryl Chloride | Replaces the amino group with a chlorine atom. | masterorganicchemistry.comwikipedia.org |

| Sandmeyer (Bromination) | CuBr / HBr | Aryl Bromide | Replaces the amino group with a bromine atom. | wikipedia.org |

| Sandmeyer (Cyanation) | CuCN / KCN | Aryl Nitrile (Benzonitrile) | Replaces the amino group with a cyano group. | wikipedia.orgnih.gov |

| Balz-Schiemann | 1. HBF₄ or HPF₆2. Heat | Aryl Fluoride | Replaces the amino group with a fluorine atom. | wikipedia.orgresearchgate.net |

| Hydroxylation | Cu₂O, Cu(NO₃)₂, H₂O | Phenol | Replaces the amino group with a hydroxyl group. | wikipedia.org |

| Azo Coupling | Electron-rich arene (e.g., phenol, aniline) | Azo Compound (-N=N-Ar') | Forms an azo bridge between the aromatic rings, creating a dye. | researchgate.netglobalresearchonline.net |

Advanced Applications in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the aniline (B41778) moiety, combined with the directing effects of its substituents, makes 4-Chloro-2-fluoro-5-methoxyaniline an ideal starting material for the synthesis of diverse heterocyclic frameworks, which are cornerstones of many pharmaceutical and agrochemical products. wikipedia.org

The quinoline (B57606) nucleus is a privileged structure in medicinal chemistry, found in numerous drugs. wikipedia.org Several classic and modern synthetic methods can employ this compound to produce highly substituted quinolines. The substitution pattern on the aniline ring plays a critical role in directing the regiochemical outcome of these cyclization reactions.

Classic methods like the Combes, Doebner-Miller, and Friedländer syntheses rely on the condensation of an aniline with a β-dicarbonyl compound, an α,β-unsaturated carbonyl, or a ketone with an active methylene (B1212753) group, respectively. wikipedia.orgwikipedia.orgnih.gov In the context of this compound, the powerful electron-donating methoxy (B1213986) group and the weakly donating amino group, contrasted with the electron-withdrawing halogens, would significantly influence the electrophilic aromatic substitution step inherent in these reactions.

For instance, in the Combes synthesis, studies have shown that methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines, whereas anilines bearing chloro or fluoro substituents often yield the 4-substituted regioisomer as the major product. wikipedia.org This predictable regioselectivity is invaluable for the rational design of specific quinoline-based targets. The reaction involves the acid-catalyzed condensation of the aniline with a β-diketone, followed by a heat-catalyzed ring closure. nih.gov

A summary of relevant quinoline syntheses starting from anilines is presented below:

| Synthesis Method | Reactants with Aniline | General Conditions | Key Features |

| Combes Synthesis | β-Diketones | Acid catalyst (e.g., H₂SO₄), heat | Forms 2,4-disubstituted quinolines; regioselectivity influenced by aniline substituents. wikipedia.orgnih.gov |

| Doebner-Miller Reaction | α,β-Unsaturated carbonyls | Acid catalyst (Lewis or Brønsted) | Also known as the Skraup-Doebner-Von Miller synthesis. wikipedia.org |

| Friedländer Annulation | Carbonyl with α-methylene group | Acid or base catalysis | A very direct method for polysubstituted quinolines. nih.gov |

| Gould-Jacobs Reaction | Alkoxymethylenemalonates | Thermal cyclization, then hydrolysis & decarboxylation | Primarily yields quinolin-4-ones. mdpi.com |

This table summarizes general synthetic routes to quinolines from aniline precursors.

The resulting 6-chloro-8-fluoro-5-methoxyquinolines from these syntheses are pre-functionalized scaffolds, ready for further elaboration into more complex molecules for various applications, including as potential antimalarial agents or kinase inhibitors. nih.gov

The indole (B1671886) scaffold is another critical pharmacophore, present in a vast number of natural products and pharmaceuticals. rsc.orgnih.gov Fusing a pyridine (B92270) ring to the indole core creates pyridoindoles and related structures like pyridoacridines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anti-parasitic properties. rsc.orgnih.gov

The synthesis of these complex heterocyclic systems often begins with a substituted aniline. nih.gov While direct examples using this compound are not prevalent in literature, established synthetic routes, such as the Fischer, Bischler, or Larock indole syntheses, can be adapted. For instance, a substituted aniline can be converted into a suitable precursor for intramolecular cyclization to form the indole ring. nih.govorganic-chemistry.org Subsequent annulation of a pyridine ring would yield the desired pyridoindole framework.

The substituents present on this compound would be carried through the synthesis, imparting specific properties to the final pyridoindole product. The fluorine and methoxy groups, in particular, are known to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.comnih.gov Therefore, incorporating this specific aniline allows for the direct synthesis of pyridoindoles with a pre-defined substitution pattern designed to enhance biological activity.

Design and Construction of Poly-substituted Aromatic Compounds

The synthesis of polysubstituted aromatic compounds often requires lengthy and complex reaction sequences. Starting with a pre-functionalized building block like this compound provides a significant strategic advantage. This compound serves as a versatile platform for introducing additional functional groups with high regiocontrol, leveraging the distinct reactivity of its existing substituents.

The amino group can be readily converted into a diazonium salt, which is a gateway to a wide array of other functionalities (e.g., -OH, -CN, -H, or additional halogens via Sandmeyer-type reactions). The chloro and fluoro atoms, being on an electron-rich ring, are activated towards certain transformations. While the C-F bond is generally strong, the C-Cl bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the aromatic ring itself can undergo nucleophilic aromatic substitution (SₙAr), particularly if further activated by electron-withdrawing groups. ebyu.edu.trbeilstein-journals.orgnih.gov The fluorine atom, being highly electronegative, can be displaced by strong nucleophiles under specific conditions, providing another avenue for derivatization. beilstein-journals.orgmdpi.com This multi-faceted reactivity allows for a modular approach to building complex, highly-substituted aromatic molecules that would be difficult to access through sequential substitution of a simple benzene (B151609) ring.

Strategic Introduction of Halogenated and Methoxy Moieties in Target Molecules

The deliberate inclusion of specific functional groups is a cornerstone of modern drug design. This compound is a strategic building block precisely because it delivers a desirable combination of chloro, fluoro, and methoxy groups in a single, efficient step. Each of these moieties plays a distinct and valuable role in modulating the properties of a target molecule. nih.govacs.orgyoutube.com

The fluorine atom is prized in medicinal chemistry for its unique properties. chemxyne.comnih.gov Its small size means it often acts as a bioisostere of a hydrogen atom, yet its high electronegativity can profoundly alter local electronic properties. This can lead to enhanced binding affinity with target proteins, increased metabolic stability by blocking sites of oxidative metabolism, and improved membrane permeability. mdpi.comacs.org

The methoxy group is also a key player in drug design. tandfonline.com It is a non-lipophilic, hydrogen-bond acceptor that can improve a compound's physicochemical properties. tandfonline.com While it can increase potency through favorable interactions in a protein's binding pocket, it can also be a site of metabolic O-demethylation. nih.govdrughunter.com Its placement in a molecule is therefore a strategic decision to balance potency, solubility, and metabolic fate.

The chlorine atom serves a dual purpose. As a halogen, it increases lipophilicity and can participate in halogen bonding, potentially enhancing binding affinity. Crucially, it also serves as a reactive handle for late-stage functionalization via cross-coupling reactions, as mentioned previously, allowing for the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies. youtube.com

The strategic advantages of the functional groups present in this compound are summarized in the table below.

| Functional Group | Position | Key Strategic Advantages in Molecule Design | References |

| Amino (-NH₂) | C1 | Primary nucleophile for building heterocycles (e.g., quinolines, indoles); can be converted to diazonium salt for diverse transformations. | wikipedia.orgnih.gov |

| Fluoro (-F) | C2 | Enhances metabolic stability (metabolic blocker), increases binding affinity, modulates pKa, improves membrane permeability. | acs.orgchemxyne.comacs.org |

| Chloro (-Cl) | C4 | Increases lipophilicity, participates in halogen bonding, serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck). | nih.govyoutube.com |

| Methoxy (-OCH₃) | C5 | Acts as a hydrogen bond acceptor, improves physicochemical properties, can be a "scout" for protein pocket finding, potential metabolic site. | nih.govtandfonline.comresearchgate.net |

This table outlines the strategic utility of each functional group on the this compound scaffold for designing new molecules.

Pharmaceutical Research and Drug Discovery Applications

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Synthesis of Tyrosine Kinase Inhibitors (e.g., ALK, Rho Kinase)

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in the development of cancer. Consequently, tyrosine kinase inhibitors (TKIs) are a major focus of anticancer drug development. mdpi.com

Derivatives of 4-Chloro-2-fluoro-5-methoxyaniline are instrumental in the synthesis of potent TKIs. For instance, in the development of inhibitors for Anaplastic Lymphoma Kinase (ALK), a key target in certain types of non-small-cell lung carcinoma, macrocyclic inhibitors have been developed using structurally related building blocks. nih.gov These inhibitors have demonstrated potency against wild-type ALK and various clinically identified resistant mutations. nih.gov The synthesis of these complex macrocycles often involves multi-step processes where aniline (B41778) derivatives are key starting materials or intermediates.

Similarly, in the pursuit of Rho Kinase (ROCK) inhibitors, which are targets for cardiovascular diseases and cancer, various heterocyclic scaffolds are explored. nih.gov The synthesis of these inhibitors, such as 4-aryl-thiazole-2-amines, involves the creation of a core structure which can be modified with various substituted anilines to optimize activity. nih.gov The specific substitutions on the aniline ring, such as those present in this compound, can significantly influence the inhibitory potency of the final compound.

Contribution to the Synthesis of Osimertinib and Related Kinase Inhibitors (via related intermediates)

Osimertinib (Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) TKI used to treat non-small cell lung cancer with specific EGFR mutations. sci-hub.se While this compound is not a direct precursor, a closely related intermediate, 4-fluoro-2-methoxy-5-nitroaniline, is a key building block in its synthesis. researchgate.net

The synthesis of this crucial intermediate often starts from 4-fluoro-2-methoxyaniline. researchgate.net This starting material undergoes a "telescoped" continuous flow process of acetylation to protect the amine group, followed by nitration. researchgate.net A subsequent deprotection step yields 4-fluoro-2-methoxy-5-nitroaniline. researchgate.net This intermediate is then further elaborated through a series of reactions to construct the complex pyrimidine-based core of Osimertinib. sci-hub.se This multi-step synthesis highlights the importance of strategically functionalized aniline derivatives in constructing highly targeted and effective cancer therapies.

Rational Design and Synthesis of Receptor Ligands and Modulators

The specific arrangement of substituents on the this compound ring allows for its use in the rational design of molecules that can selectively bind to and modulate the activity of biological receptors.

Investigations into Interaction Mechanisms with Cellular Pathways and Enzymes

The presence of electron-withdrawing groups like chlorine and fluorine, combined with the electron-donating methoxy (B1213986) group, influences the electronic properties and reactivity of this compound. This allows for the fine-tuning of the binding affinity of derivative compounds to their molecular targets, such as enzymes and cellular receptors.

For example, in the development of selective inhibitors for the NaV1.7 voltage-gated sodium channel, a target for pain therapeutics, diaryl ether aryl sulfonamides have been designed and optimized. nih.gov The synthesis of these inhibitors involves coupling substituted phenols with functionalized aryl halides, where aniline derivatives can be key precursors. The specific substitutions on the aromatic rings are critical for achieving high potency and selectivity, and for optimizing metabolic stability and reducing off-target effects. nih.gov

Development of Biologically Active Scaffolds and Lead Compounds

The structural framework of this compound serves as a valuable starting point for the creation of novel chemical scaffolds, which can then be elaborated into a diverse range of lead compounds for drug discovery programs.

Formation of Five-Membered Heterocycles for Pharmaceutical Development

Five-membered heterocycles, such as imidazoles, pyrazoles, and thiazoles, are ubiquitous structural motifs in many approved pharmaceutical agents. frontiersin.orgfrontiersin.org These rings can be readily synthesized using aniline derivatives as starting materials. The incorporation of a substituted aniline, such as this compound, can impart desirable physicochemical properties to the resulting heterocyclic compound, including improved potency, selectivity, and pharmacokinetic profiles. nih.gov

For instance, the synthesis of pyrazole-containing compounds, which are known to exhibit a wide range of biological activities, can be achieved through condensation reactions involving substituted anilines and dicarbonyl compounds. The specific nature of the substituents on the aniline ring directly influences the properties of the final heterocyclic product.

Exploration of Antimicrobial Properties in Structurally Similar Compounds

The quest for novel antimicrobial agents is a critical area of pharmaceutical research. The incorporation of halogen and methoxy groups into various molecular scaffolds has been a strategy to enhance antimicrobial efficacy.

Derivatives of 4-chloro-2-mercaptobenzenesulfonamide have demonstrated promising activity against a range of anaerobic Gram-positive bacteria. nih.gov The introduction of a chlorine atom is often associated with increased antimicrobial potency. For instance, a comparative study on 2,5-disubstituted-4-thiazolidinones revealed that the presence of both chloro and fluoro groups in the structure could enhance antibacterial activity. researchgate.net

Furthermore, the synthesis of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. worldnewsnaturalsciences.com Similarly, trifluoro-anilines have been shown to possess antibacterial and antibiofilm properties against pathogenic Vibrio species, suggesting the significant role of fluorine in modulating biological activity. nih.gov The synthesis of fluoro benzothiazoles incorporating a thiadiazole moiety has also been explored, with the fluorine atom expected to enhance the biological profile of the resulting compounds. psu.edu

Research into flavonoid derivatives has shown that the inclusion of bromine, chlorine, or a nitro group can lead to moderate to high antibacterial activity. mdpi.com Specifically, 6-chloro-8-nitroflavone exhibited a strong inhibitory effect against various pathogenic bacteria and yeasts. mdpi.com In a study of 2-amino-4-chloropyridine (B16104) derivatives, compounds featuring bromo and fluoro substitutions displayed significant activity against tested microorganisms. researchgate.net

Table 1: Antimicrobial Activity of Structurally Similar Compounds

| Compound Class | Key Structural Features | Observed Antimicrobial Activity | Reference |

|---|---|---|---|

| 4-Chloro-2-mercaptobenzenesulfonamide derivatives | Chloro and sulfonamide groups | Promising against anaerobic Gram-positive bacteria | nih.gov |

| 2,5-Disubstituted-4-thiazolidinones | Chloro and fluoro groups | Enhanced antibacterial activity | researchgate.net |

| Nicotinonitrile derivatives | Chloro, amino/methoxy, and imidazole (B134444) groups | Activity against Gram-positive and Gram-negative bacteria, and fungi | worldnewsnaturalsciences.com |

| Trifluoro-anilines | Trifluoromethyl group | Antibacterial and antibiofilm properties against Vibrio species | nih.gov |

| Flavonoid derivatives | Chloro and nitro groups | Strong inhibitory effect against pathogenic bacteria and yeasts | mdpi.com |

| 2-Amino-4-chloropyridine derivatives | Chloro, bromo, and fluoro substitutions | Significant activity against tested microorganisms | researchgate.net |

Investigation of Anticancer Potential and Proliferation Inhibition Mechanisms

The structural motif of halogenated methoxyanilines is of significant interest in the design of novel anticancer agents. The presence of methoxy groups in flavone (B191248) analogs, for instance, has been shown to promote cytotoxic activity in various cancer cell lines by targeting protein markers and activating signaling pathways leading to cell death. mdpi.com

The synthesis and anticancer evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have identified compounds with significant anticancer activity. nih.gov Specifically, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated notable activity against several cancer cell lines. nih.gov

In the pursuit of improved anticancer therapeutics, analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile were synthesized and assessed for their anticancer activities. nih.gov Certain analogues exhibited improved epidermal growth factor receptor (EGFR) inhibition. nih.gov The study of 2-chloro- and 2,2-dichloroacetamides bearing thiazole (B1198619) scaffolds revealed that 2-chloroacetamides exhibited significant cytotoxic activity against human acute T-cell leukemia and triple-negative breast cancer cell lines. uran.ua

Table 2: Anticancer Activity of Structurally Similar Compounds

| Compound Class | Key Structural Features | Mechanism/Target | Observed Anticancer Activity | Reference |

|---|---|---|---|---|

| Methoxyflavone analogs | Methoxy groups | Targeting protein markers, activating cell death pathways | Cytotoxic activity in various cancer cell lines | mdpi.com |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Chloro, methoxy, and oxadiazole groups | Not specified | Significant activity against several cancer cell lines | nih.gov |

| Imidazo[1,2-a]quinoxaline derivatives | Methoxy groups | EGFR inhibition | Improved anticancer potential | nih.gov |

| 2-Chloroacetamides with thiazole scaffolds | Chloro and thiazole groups | Not specified | Significant cytotoxic activity against leukemia and breast cancer cell lines | uran.ua |

Studies on Anti-inflammatory Effects through Modulation of Inflammatory Pathways

Compounds structurally related to this compound have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways is a key strategy in the development of treatments for various inflammatory diseases.

A study on 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid demonstrated its potential as an anti-inflammatory agent by inhibiting the production of inflammatory mediators in activated microglial cells. researchgate.net Research on 7-chloro-4-(phenylselanyl)quinoline and its analogues has revealed their potential as antinociceptive and anti-inflammatory agents. researchgate.netnih.gov These compounds exhibited higher affinity for cyclooxygenase-2 (COX-2) over COX-1, suggesting a mechanism for their anti-inflammatory effects. researchgate.netnih.gov

Furthermore, the investigation of 8-benzylaminoxanthines has identified derivatives with potent anti-inflammatory activity in both in vitro and in vivo models. nih.gov These studies underscore the potential of halogenated and substituted aromatic compounds in the development of novel anti-inflammatory drugs.

Table 3: Anti-inflammatory Activity of Structurally Similar Compounds

| Compound Class | Key Structural Features | Mechanism/Target | Observed Anti-inflammatory Activity | Reference |

|---|---|---|---|---|

| 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | Bromo, chloro, and hydroxyl groups | Inhibition of inflammatory mediator production in microglia | Potential anti-inflammatory agent | researchgate.net |

| 7-Chloro-4-(phenylselanyl)quinoline analogues | Chloro and selenium-containing groups | Higher affinity for COX-2 | Antinociceptive and anti-inflammatory effects | researchgate.netnih.gov |

| 8-Benzylaminoxanthines | Varied substituents | Not specified | Potent anti-inflammatory activity in vitro and in vivo | nih.gov |

Agrochemical Research and Development Applications

Intermediate in the Synthesis of Novel Agrochemicals

In the field of organic synthesis, 4-Chloro-2-fluoro-5-methoxyaniline serves as a key intermediate—a molecular foundation upon which more complex and biologically active compounds are built. Halogenated anilines are a well-established class of starting materials in the agrochemical industry. nih.govresearchgate.net The presence of both fluorine and chlorine atoms, along with a methoxy (B1213986) group, provides multiple reaction sites and influences the electronic properties of the molecule, allowing chemists to construct sophisticated agrochemical products. nih.gov Its role as a precursor is fundamental to creating next-generation products for crop protection.

Development of Herbicidal Compounds and Pesticidal Agents

The development of new herbicides and pesticides relies on the discovery of molecules that can effectively control pests while remaining safe for the crops and the environment. Substituted anilines are integral to this process, forming the backbone of many active ingredients. researchgate.net The derivatives synthesized from this compound are designed to exhibit specific biological activities against target organisms like weeds or harmful insects.

A significant application for aniline (B41778) derivatives is in the synthesis of synthetic auxin herbicides, a class that includes 6-(poly-substituted aryl)-4-aminopicolinates. These herbicides are known for their effectiveness in controlling broadleaf weeds. While direct synthesis examples for the 5-methoxy isomer are not prominently documented in public patents, the closely related isomer, 4-chloro-2-fluoro-3-methoxyaniline, is a critical starting material for producing the commercial herbicide Halauxifen-methyl. google.comepo.org

The synthesis process generally involves coupling the substituted aniline with a pyridine (B92270) derivative. This reaction forms the core structure of the final herbicidal compound, where the "4-chloro-2-fluoro-methoxyphenyl" moiety is provided by the aniline precursor. wipo.int Patents describe improved methods for synthesizing these complex 6-aryl-4-aminopicolinates, highlighting the industrial importance of these aniline-based intermediates. epo.orgwipo.int This class of herbicides demonstrates a broad spectrum of weed control and excellent crop selectivity. google.com

Structure-Activity Relationship (SAR) studies are a cornerstone of modern chemical research, aimed at understanding how a molecule's structure correlates with its biological activity. In agrochemical design, SAR studies are used to optimize the effectiveness of a potential herbicide or pesticide. nih.govnih.gov

The this compound scaffold is an excellent candidate for such studies. Researchers systematically modify its structure to probe the impact of different functional groups on its activity. For instance, the methoxy group could be replaced with an ethoxy group, or the chlorine atom could be moved to a different position on the ring. These modifications create a library of related compounds that are then tested for their herbicidal or pesticidal efficacy.

Studies on other aniline derivatives have shown that the presence and position of electron-withdrawing groups (like chlorine and fluorine) and electron-donating groups (like methoxy) on the phenyl ring play a crucial role in determining the compound's fungicidal or herbicidal activity. nih.gov This systematic approach allows scientists to identify the optimal combination of substituents to maximize potency against target weeds while minimizing impact on the crop, leading to the development of more effective and selective agrochemicals. nih.govnih.gov

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Chromatographic Techniques for High-Resolution Separation and Purity Control

Chromatographic methods are essential for separating 4-Chloro-2-fluoro-5-methoxyaniline from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC), particularly in its ultra-high performance (UHPLC) format, is a primary technique for determining the purity of this compound. The method's high resolution and sensitivity are well-suited for analyzing this polar aromatic amine.

In typical analyses, a reversed-phase column, such as a C18, is employed. For instance, studies have utilized ThermoFisher Vanquish UHPLC systems with Acclaim 120 C18 columns (4.6 × 50 mm) for purity determination of compounds synthesized from this aniline (B41778). acs.org The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) bicarbonate) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of the analyte's absorbance across a range of UV wavelengths, ensuring that no impurities are co-eluting. The purity of this compound is confirmed to be greater than 95% for use in sensitive synthetic applications. acs.org

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Value/Description |

|---|---|

| Instrument | ThermoFisher Vanquish UHPLC acs.org |

| Column | Acclaim 120 C18, 4.6 × 50 mm acs.org |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., Acetonitrile) |

| Detector | Photodiode Array (PDA) |

| Purity Standard | >95% acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable compounds. For aniline derivatives, GC-MS can provide both separation and structural information based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern. While less common than HPLC for this specific polar aniline, GC-MS is invaluable for identifying isomeric impurities or related volatile by-products from the synthesis process. researchgate.net

The analysis involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Upon elution, molecules enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint that can be used to identify the compound. For substituted anilines, fragmentation often involves the loss of substituents from the aromatic ring or cleavage of the C-N bond. researchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide definitive structural confirmation by probing the atomic and molecular environment of the compound.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular structure. acs.org

¹H NMR: The proton NMR spectrum displays signals for each unique proton in the molecule. The aromatic region shows two distinct doublets, corresponding to the two protons on the benzene (B151609) ring. Their coupling constants provide information about their relative positions. The methoxy (B1213986) group appears as a singlet, while the amine protons typically present as a broad singlet. acs.orgnih.gov

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The presence of the fluorine atom introduces characteristic C-F coupling constants (J-coupling), which are diagnostic for identifying the carbons adjacent to or further removed from the fluorine substituent. For example, the carbon directly bonded to fluorine (C-2) exhibits a large one-bond coupling constant (¹J(C-F)), while other carbons show smaller two-, three-, or four-bond couplings. acs.orgnih.gov

¹⁹F NMR: Given the 100% natural abundance of the ¹⁹F isotope, fluorine NMR is a highly sensitive and informative technique. The spectrum for this compound shows a single signal, and its chemical shift is characteristic of a fluorine atom attached to an aromatic ring. This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent. acs.orgnih.gov

Table 2: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Instrument Frequency | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constants (J) in Hz |

|---|---|---|---|

| ¹H | 500 MHz | 7.01 | d, J = 10.3 Hz, 1H acs.org |

| 6.35 | d, J = 8.0 Hz, 1H acs.org | ||

| 3.80 | s, 3H (OCH₃) acs.org | ||

| 3.73 | br s, 2H (NH₂) acs.org | ||

| ¹³C | 126 MHz | 151.9 | d, ⁴J(C-F) = 2.5 Hz acs.org |

| 145.4 | d, ¹J(C-F) = 235.6 Hz acs.org | ||

| 133.9 | d, ²J(C-F) = 13.9 Hz acs.org | ||

| 117.0 | d, ²J(C-F) = 23.9 Hz acs.org | ||

| 110.3 | d, ³J(C-F) = 10.1 Hz acs.org | ||

| 101.2 | d, ³J(C-F) = 3.8 Hz acs.org | ||

| 56.7 | s (OCH₃) acs.org |

| ¹⁹F | 470 MHz | -143.1 | s acs.orgnih.gov |

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is employed to determine the exact mass of the protonated molecule ([M+H]⁺) with very high precision. This allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula. acs.org

For this compound, the experimentally measured mass is compared to the theoretically calculated mass for its molecular formula, C₇H₇ClFNO. The close agreement between the found and calculated values, typically within a few parts per million (ppm), provides strong evidence for the compound's identity. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl) further corroborates the assigned structure. acs.org

Table 3: HRMS-ESI Data for Molecular Formula Confirmation

| Ion | Calculated m/z for [C₇H₈³⁵ClFNO]⁺ | Found m/z |

|---|

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the electronic properties of 4-Chloro-2-fluoro-5-methoxyaniline. These calculations can predict molecular geometry, charge distribution, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

The substituents on the aromatic ring of this compound have distinct electronic effects that influence its reactivity in various chemical transformations. researchgate.netminia.edu.eg

Methoxy (B1213986) Group (-OCH₃): Similar to the amino group, the methoxy group is activating due to its +R effect, which is stronger than its -I effect. nih.gov It also directs electrophilic attack to the ortho and para positions.

Fluoro Group (-F): Halogens are a unique class of substituents. Fluorine is the most electronegative element, exhibiting a strong -I effect, which deactivates the ring towards electrophilic attack. However, it also has a +R effect due to its lone pairs, which directs incoming electrophiles to the ortho and para positions. wikipedia.org

Chloro Group (-Cl): Like fluorine, chlorine has a deactivating -I effect and an ortho-, para-directing +R effect. libretexts.org

The combined influence of these substituents on this compound results in a complex pattern of reactivity. The strong activating amino and methoxy groups will generally enhance the nucleophilicity of the ring, while the deactivating halogens will temper this effect. The positions of these substituents relative to each other will dictate the regioselectivity of reactions. For instance, in electrophilic aromatic substitution, the positions ortho and para to the strong activating groups (amino and methoxy) would be the most likely sites of reaction, though steric hindrance from adjacent groups must also be considered.

Table 1: Summary of Substituent Effects on the Aromatic Ring of this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| Amino (-NH₂) | 1 | -I (weak) | +R (strong) | Activating | Ortho, Para |

| Fluoro (-F) | 2 | -I (strong) | +R (weak) | Deactivating | Ortho, Para |

| Chloro (-Cl) | 4 | -I (strong) | +R (weak) | Deactivating | Ortho, Para |

| Methoxy (-OCH₃) | 5 | -I (weak) | +R (strong) | Activating | Ortho, Para |

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies can provide insights into the three-dimensional structure, conformational preferences, and potential interactions of this compound.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. jscimedcentral.com This is a critical tool in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies could be performed against a variety of enzymes or receptors where substituted anilines are known to be active. For example, derivatives of anilines have been studied as inhibitors of kinases and other enzymes. mdpi.com

Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time, providing a more dynamic picture of the interaction. MD simulations can reveal how the ligand and protein adapt to each other and can be used to calculate binding free energies.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A strong predicted binding affinity. |

| Key Interacting Residues | MET793, LYS745, ASP810 | The specific amino acids in the kinase binding pocket that form interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, halogen bonds | The nature of the forces stabilizing the ligand-protein complex. The fluorine and chlorine atoms may participate in halogen bonding. mdpi.com |

Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, and products, the feasibility of a proposed mechanism can be assessed.

Aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SₙAr). wikipedia.org In the case of this compound, the presence of the halogens could potentially allow for SₙAr reactions, where a nucleophile replaces one of the halogen atoms.

The SₙAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The rate of this reaction is dependent on the ability of the substituents to stabilize the negative charge of this intermediate. While the fluoro and chloro groups are good leaving groups, the electron-donating amino and methoxy groups would generally disfavor the formation of the negatively charged intermediate, making SₙAr less likely compared to an unsubstituted halobenzene. However, the specific reaction conditions and the nature of the nucleophile would play a crucial role. psu.edu Computational studies could model the reaction pathway and determine the activation energies for the substitution at the chloro and fluoro positions, predicting the most likely outcome.

The electronic properties of this compound, particularly its ionization potential and electron affinity, which can be calculated using quantum chemistry, are key to understanding its potential role in electron transfer processes within biological systems. nih.gov Aromatic amines can be metabolized in the body through oxidative pathways, often involving cytochrome P450 enzymes. nih.gov These processes involve electron transfer from the aniline (B41778) derivative to the enzyme's active site.

The calculated electronic properties can help predict the ease with which this compound can be oxidized. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (chloro, fluoro) groups will modulate the electron density on the aromatic ring and the nitrogen atom, thereby influencing its susceptibility to oxidation and subsequent binding to biological macromolecules like DNA, which can be a mechanism of toxicity for some aromatic amines. acs.orgacs.org Computational models can simulate the interaction of the molecule with models of enzyme active sites to understand the specifics of binding and electron transfer. rsc.org

Environmental Fate and Toxicological Research Mechanistic Aspects

Metabolic Pathways and Biotransformation Studies of Halogenated Anilines

The biotransformation of halogenated anilines is a complex process that significantly influences their persistence, toxicity, and ultimate fate in the environment and biological systems. The metabolism of these compounds generally proceeds through two main phases. Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis, making the molecule more water-soluble. In Phase II, these modified compounds are conjugated with endogenous molecules, such as glucuronic acid or sulfate (B86663), to facilitate their excretion.

For halogenated anilines, key metabolic transformations include N-acetylation and hydroxylation of the aromatic ring. nih.gov The presence and position of halogen and other substituents on the aniline (B41778) ring play a crucial role in determining the predominant metabolic route.

A study on the metabolism of 3-chloro-4-fluoroaniline (B193440) in rats, a close structural analog of 4-Chloro-2-fluoro-5-methoxyaniline, revealed that the compound undergoes rapid and extensive metabolism. nih.govresearchgate.net The primary metabolic pathways identified were N-acetylation and hydroxylation, followed by O-sulfation. nih.gov The major metabolites found were 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. nih.gov This suggests that for this compound, similar pathways are likely to occur. The methoxy (B1213986) group may also be subject to O-demethylation, another common metabolic reaction.

The table below summarizes the likely metabolic transformations of this compound based on the metabolism of its structural analog, 3-chloro-4-fluoroaniline.

| Metabolic Reaction | Potential Metabolite of this compound | Reference |

| N-Acetylation | N-(4-chloro-2-fluoro-5-methoxyphenyl)acetamide | nih.gov |

| Ring Hydroxylation | e.g., 2-amino-5-chloro-3-fluoro-6-methoxyphenol | nih.gov |

| O-Sulfation of hydroxylated metabolite | e.g., 2-amino-5-chloro-3-fluoro-6-methoxyphenyl sulfate | nih.gov |

| Glucuronidation of acetylated metabolite | e.g., 2-acetamido-4-chloro-5-fluorophenyl glucuronide (by analogy) | nih.gov |

| O-Demethylation | 4-chloro-2-fluoro-5-hydroxyaniline | General metabolic pathway |

In the environment, microbial degradation plays a significant role in the fate of chloroanilines. Some bacterial strains have been shown to degrade chloroanilines through pathways involving the cleavage of the aromatic ring. For instance, some bacteria can metabolize p-chloroaniline via a meta-cleavage pathway. nih.gov The presence of multiple halogen and methoxy substituents on this compound may influence its biodegradability, potentially making it more recalcitrant than simpler chloroanilines.

Mechanistic Toxicology of this compound and Related Structures

The toxicity of aniline and its derivatives is closely linked to their metabolism. The bioactivation of anilines can lead to the formation of reactive metabolites that can induce cellular damage.

Investigation of Cellular and Molecular Mechanisms of Action and Toxicity

The toxicity of anilines is often initiated by the formation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov This can result in damage to cellular macromolecules, including lipids, proteins, and DNA. nih.gov Aniline exposure has been shown to cause an increase in oxidative DNA damage, which may contribute to its carcinogenic potential. wikipedia.org

For halogenated anilines, the nature and position of the halogen substituents can influence their toxic potential. The electrophilicity of the molecule, which is affected by the substituents, is a key determinant of its ability to interact with cellular nucleophiles and cause toxicity. nih.gov The formation of N-hydroxyarylamines during metabolism is a critical step in the activation of anilines to toxic and carcinogenic species. These intermediates can be further converted to highly reactive nitrenium ions that can bind to DNA and proteins. acs.org

In the context of this compound, the presence of electron-withdrawing chlorine and fluorine atoms is expected to increase the electrophilic character of the aromatic ring, potentially enhancing its reactivity towards cellular macromolecules. The methoxy group, being electron-donating, may modulate this effect. Studies on aniline oligomers have shown that their cytotoxicity can vary depending on the specific structure and the cell type. rsc.org

Comparative Analysis of Isomer-Specific Toxicity and Structure-Toxicity Relationships

The toxicity of halogenated anilines is highly dependent on the specific isomers. For instance, among chloroaniline isomers, 4-chloroaniline (B138754) generally exhibits the most severe toxic effects. who.int The position of the halogen atom influences the electronic properties of the molecule and, consequently, its biological activity.

Structure-activity relationship (SAR) studies have been conducted on various halogenated compounds. For antimalarial 6-chloro-2-arylvinylquinolines, the position of a fluoro substituent on the aryl ring significantly impacted its potency, with the 2-fluoro group leading to remarkably diminished activity compared to the 3-fluoro or 4-fluoro analogs. nih.gov Furthermore, chlorinated analogs were found to be more potent than the corresponding fluorinated and methoxylated analogs in that series. nih.gov

For fluoroanilines, a study on their cometabolism showed that while some isomers could be degraded by a specific bacterial strain, others were more resistant, highlighting the influence of isomerism on biodegradability. semanticscholar.org

The following table presents a comparative overview of how different substituents might influence the toxicity of aniline derivatives, which can be used to infer the potential toxicity of this compound.

| Substituent | General Effect on Aniline Toxicity | Reference |

| Chloro group | Generally increases toxicity; 4-chloroaniline is often the most toxic isomer. | who.int |

| Fluoro group | Can increase or decrease toxicity depending on position and the specific biological endpoint. | nih.gov |

| Methoxy group | Electron-donating, can modulate the electronic properties and reactivity of the molecule. | wikipedia.org |

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted anilines like 4-chloro-2-fluoro-5-methoxyaniline often relies on multi-step processes that can be hazardous and inefficient. nih.gov Future research is increasingly focused on developing greener, more sustainable synthetic routes.

Key Research Thrusts:

Green Chemistry Approaches: Traditional methods for aniline (B41778) synthesis, such as the nitration of benzene (B151609) followed by hydrogenation, are energy-intensive and produce significant waste. mdpi.comresearchgate.netacs.org Emerging research advocates for methods that are simpler, faster, and operate at room temperature, potentially using pH-sensitive cyclization chemistry from alternative starting materials. nih.gov The development of environmentally friendly methods, including electrochemical conversions and photoredox catalysis, is of high industrial interest for producing value-added nitrogen-containing chemicals. researchgate.netchemistryworld.com

Direct C-H Functionalization: A significant area of development is the direct functionalization of aniline C-H bonds. researchgate.net This avoids the need for pre-functionalized starting materials, streamlining the synthesis. Research into transition metal catalysis and catalyst-free reaction conditions allows for the conversion of aromatic C-H bonds into various carbon-carbon and carbon-heteroatom bonds with high chemo- and regioselectivity. researchgate.net For instance, palladium-catalyzed strategies have been developed for ortho-selective C-H nitration of anilines, a transformation that is difficult to achieve with traditional methods. researchgate.net

Catalyst Innovation: The direct amination of benzene to aniline is an attractive but challenging goal due to the difficulty in activating both the benzene C-H bond and the ammonia (B1221849) N-H bond simultaneously. acs.org Future work will likely focus on novel catalytic systems, such as vanadate (B1173111) catalysts with iron oxide co-catalysts or Ni/NiO/ZrO₂ cataloreactants, to achieve high yields and selectivity under milder conditions. mdpi.comacs.org For established processes like nitrobenzene (B124822) hydrogenation, research into catalyst specifications, such as low-loading palladium on alumina, can maximize aniline selectivity and minimize overhydrogenation byproducts, especially at elevated temperatures required for enhanced heat recovery. acs.orgnih.govnih.gov

A comparison of traditional and emerging synthetic strategies for anilines is presented below.

| Methodology | Description | Advantages | Challenges | Citation |

| Traditional Synthesis | Typically involves the nitration of an aromatic ring followed by the reduction of the nitro group. | Well-established and widely used. | Often requires harsh reagents (e.g., concentrated acids), high temperatures, and can produce significant waste. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Green Synthesis | Employs principles like atom economy, use of less hazardous chemicals, and energy efficiency. Methods include pH-sensitive cyclization. | Environmentally friendly, inexpensive, simple, fast, and scalable. nih.gov | Requires development of new reaction pathways and catalysts. | nih.gov |

| Direct C-H Functionalization | Introduces functional groups directly onto the aniline C-H bonds, often using transition metal catalysis. | Powerful synthetic utility, simplifies synthetic routes, and offers high regioselectivity. researchgate.net | Catalyst cost, removal of directing groups, and control of selectivity (ortho, meta, para). researchgate.net | researchgate.net |

| Photochemical Synthesis | Uses light to drive chemical reactions, such as photoredox catalysis. | Mild reaction conditions, high functional group tolerance. chemistryworld.comacs.org | Can require specialized equipment; scalability can be a concern. | chemistryworld.comacs.org |

| Direct Amination | Involves the direct introduction of an amino group onto a benzene ring using an aminating agent like hydroxylamine. | Potentially more economical and atom-efficient than multi-step routes. | Difficulty in activating strong C-H and N-H bonds simultaneously; often requires specific catalysts to achieve high yields. mdpi.comacs.org | mdpi.comacs.org |

Exploration of New Pharmaceutical Targets and Therapeutic Applications

The aniline motif is a privileged structure in medicinal chemistry, found in numerous approved drugs. acs.orgknowde.com However, anilines can also be associated with metabolic instability and toxicity. cresset-group.com Future research on this compound will likely focus on leveraging its unique structure to design novel therapeutic agents with improved pharmacological profiles.

Potential Therapeutic Areas:

Kinase Inhibitors: Substituted anilines are core components of many kinase inhibitors used in oncology. For example, 2-substituted aniline pyrimidine (B1678525) derivatives have been designed as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in many tumors. mdpi.com The specific substitution pattern of this compound could be exploited to develop new inhibitors targeting kinases like BCR-ABL, which is implicated in certain types of leukemia. mdpi.com

Antimicrobial Agents: Novel sulfonamide derivatives incorporating a chloro-substituted aniline structure have demonstrated promising antibacterial activity, particularly against anaerobic Gram-positive bacteria. nih.gov This suggests that this compound could serve as a starting point for the synthesis of new anti-infective agents.

Central Nervous System (CNS) Agents: The synthesis of meta-substituted anilines is crucial for developing anti-psychotic drugs, such as 5-HT6 receptor antagonists used to treat schizophrenia. nih.gov The electronic properties imparted by the chloro, fluoro, and methoxy (B1213986) groups could be fine-tuned to design novel CNS-active compounds.

Isosteric Replacement Strategies: To mitigate the potential drawbacks of the aniline group, a key research area is its replacement with bioisosteres—different functional groups that retain the desired biological activity while improving properties like safety and metabolism. acs.orgcresset-group.com Saturated carbocycles and other motifs like benzimidazoles or substituted phenols are being explored as aniline replacements to enhance drug-like properties. acs.orgcresset-group.com

Advancement in Agrochemical Design with Enhanced Selectivity and Environmental Profiles

Anilines are foundational in the agrochemical industry, used in the production of herbicides and other crop protection agents. knowde.comnih.gov The future in this field lies in creating next-generation agrochemicals that are highly selective for their target pests while exhibiting minimal environmental impact.

Opportunities for Innovation:

Herbicide Development: A structurally similar compound, 4-chloro-2-fluoro-5-methylaniline, is known to act as a herbicide by inhibiting the synthesis of essential aromatic amino acids in plants. cymitquimica.com This provides a strong rationale for investigating this compound and its derivatives for similar herbicidal activity. The goal would be to design molecules with high potency against target weeds, including those resistant to existing herbicides, while ensuring safety for crops.

Enhanced Selectivity: A major challenge in agrochemical design is achieving high selectivity to target only the intended pest or weed without harming beneficial organisms or the crop itself. The specific combination of substituents on the this compound ring can be systematically modified to optimize interactions with the target enzyme or protein, thereby increasing selectivity.